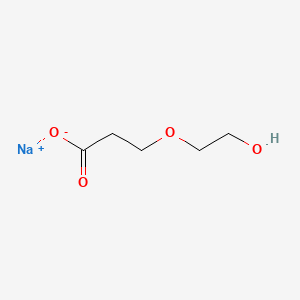
Hydroxy-PEG1-acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-PEG1-acid sodium salt is a polyethylene glycol (PEG) linker containing a hydroxyl group with a terminal carboxylic acid in its sodium salt form. This compound is known for its stability and solubility in aqueous media, making it a valuable reagent in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG1-acid sodium salt is synthesized by reacting a hydroxyl group with a PEG-COOH group to form a polymer. The free acid form is not stable due to the reaction of the hydroxyl group with the PEG-COOH group, leading to the formation of a polymer. Therefore, the sodium salt form is preferred for its stability during storage and shipping .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of reagent-grade chemicals under controlled conditions. The process typically includes the following steps:
Reaction Setup: The hydroxyl group is reacted with the PEG-COOH group under controlled temperature and pH conditions.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Purification: The compound is purified to achieve a high level of purity (typically 98% or higher).
Storage: The final product is stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG1-acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Hydroxy-PEG1-acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Hydroxy-PEG1-acid sodium salt involves its ability to act as a linker or spacer molecule. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the carboxylic acid group allows for the attachment of various molecules. This versatility makes it an ideal compound for use in drug delivery systems and other applications .
Comparison with Similar Compounds
Similar Compounds
- Hydroxy-PEG2-acid sodium salt
- Hydroxy-PEG4-acid sodium salt
- Hydroxy-PEG8-acid sodium salt
- Hydroxy-PEG10-acid sodium salt
Uniqueness
Hydroxy-PEG1-acid sodium salt is unique due to its specific molecular structure, which includes a single PEG unit. This structure provides a balance between solubility and stability, making it suitable for various applications. In comparison, other similar compounds with longer PEG chains may offer different solubility and stability profiles, making them suitable for different applications .
Properties
Molecular Formula |
C5H9NaO4 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
sodium;3-(2-hydroxyethoxy)propanoate |
InChI |
InChI=1S/C5H10O4.Na/c6-2-4-9-3-1-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 |
InChI Key |
CTAOUTPCLXWLER-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
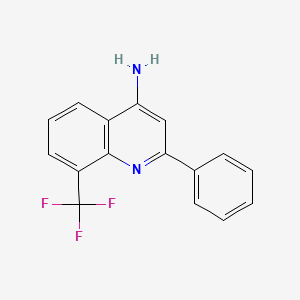
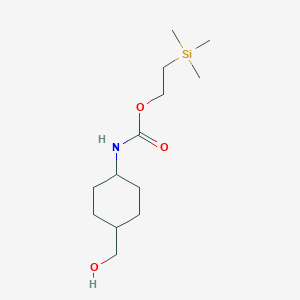
![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)
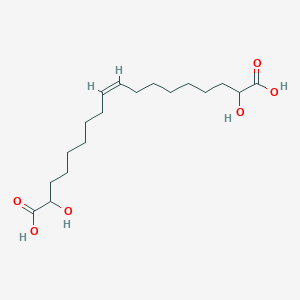
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)
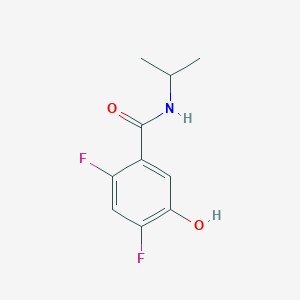
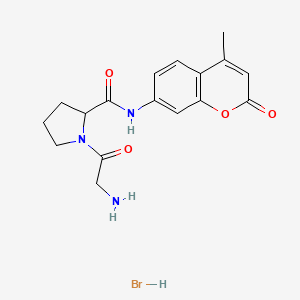
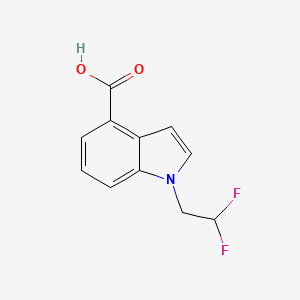
![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)
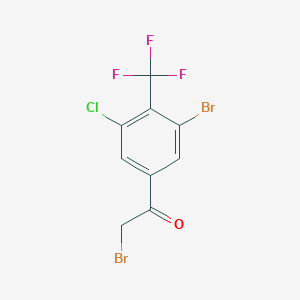
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
